N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide
Description
N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]isoquinoline-5-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15-17(21-16(23)20-15)7-2-4-12(17)10-19-26(24,25)14-5-1-3-11-9-18-8-6-13(11)14/h1,3,5-6,8-9,12,19H,2,4,7,10H2,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJISALHPTZERQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)CNS(=O)(=O)C3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]isoquinoline-5-sulfonamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]isoquinoline-5-sulfonamide include:
- 2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid
- 4’-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-[1,1’-biphenyl]-2-sulfonamide .
Uniqueness
What sets this compound apart is its specific spirocyclic structure combined with the isoquinoline and sulfonamide groups. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
